Bradykinin

Receptor Selectivity B2 Pharmacology Binding Affinity

Authentic Bradykinin (CAS 58-82-2), the indispensable B2 receptor reference standard. With >2,900-fold B2 selectivity over B1, it eliminates receptor cross-reactivity confounding your assays. Its ultra-short half-life (~27 s) enables precise temporal signaling studies. Don't compromise data reproducibility with mixed-selectivity analogs. ≥98% purity, lyophilized, ready for kinin pharmacology.

Molecular Formula C50H73N15O11
Molecular Weight 1060.2 g/mol
CAS No. 58-82-2
Cat. No. B550075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin
CAS58-82-2
SynonymsArg Pro Pro Gly Phe Ser Pro Phe Arg
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Bradykinin
Bradykinin Acetate, (9-D-Arg)-Isomer
Bradykinin Diacetate
Bradykinin Hydrochloride
Bradykinin Triacetate
Bradykinin, (1-D-Arg)-Isomer
Bradykinin, (2-D-Pro)-Isomer
Bradykinin, (2-D-Pro-3-D-Pro-7-D-Pro)-Isomer
Bradykinin, (2-D-Pro-7-D-Pro)-Isomer
Bradykinin, (3-D-Pro)-Isomer
Bradykinin, (3-D-Pro-7-D-Pro)-Isomer
Bradykinin, (5-D-Phe)-Isomer
Bradykinin, (5-D-Phe-8-D-Phe)-Isomer
Bradykinin, (6-D-Ser)-Isomer
Bradykinin, (7-D-Pro)-Isomer
Bradykinin, (8-D-Phe)-Isomer
Bradykinin, (9-D-Arg)-Isome
Molecular FormulaC50H73N15O11
Molecular Weight1060.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyQXZGBUJJYSLZLT-FDISYFBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin (CAS 58-82-2): A Critical Endogenous Peptide and B2 Receptor Reference Standard in Cardiovascular, Inflammatory, and Nociceptive Research


Bradykinin (BK) is an endogenous nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that serves as the physiological agonist of the B2 bradykinin receptor [1]. It is generated from kininogens via the kallikrein-kinin system and mediates acute inflammatory responses, including vasodilation, increased vascular permeability, and pain [2]. Due to its central role in these processes and its extremely short in vivo half-life, bradykinin is the essential reference compound for validating B2 receptor-targeting assays, investigating kinin metabolism, and establishing baseline pharmacology against which more stable analogs are compared.

Why Generic Substitution of Bradykinin (CAS 58-82-2) Fails in Experimental Systems


Simple substitution of bradykinin with other B2 receptor agonists, such as kallidin (Lys-bradykinin) or the B1-selective metabolite des-Arg9-BK, is not scientifically valid due to fundamental differences in receptor selectivity profiles [1]. Bradykinin exhibits exquisite selectivity for the B2 receptor (B1/B2 IC50 ratio > 2,900), whereas kallidin displays mixed B1/B2 affinity, and des-Arg9-BK is exclusively B1-selective [2]. Furthermore, the metabolic fate of these kinins differs substantially; bradykinin's half-life in human plasma (~27 seconds) is 24-fold shorter than that of des-Arg9-BK (~643 seconds), leading to vastly different temporal signaling dynamics [3]. In procurement terms, using any analog other than authentic bradykinin introduces confounding variables of receptor cross-reactivity and altered kinetics, which can invalidate assays and undermine data reproducibility. The quantitative evidence below establishes precisely why bradykinin, despite its rapid degradation, remains the indispensable reference standard for B2 receptor pharmacology.

Quantitative Differentiation of Bradykinin (CAS 58-82-2) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Receptor Selectivity Profiling: Bradykinin vs. Kallidin (Lys-Bradykinin)

Bradykinin demonstrates high selectivity for the B2 receptor, with an IC50 of 1.1 ± 0.17 nM at human B2 receptors and >3,200 nM at human B1 receptors [1]. In stark contrast, kallidin (Lys-BK) shows significant cross-reactivity at the B1 receptor with an IC50 of 210 ± 27 nM [1]. This represents a >2,900-fold B2-selectivity window for bradykinin versus a ~236-fold window for kallidin. This difference is mechanistically linked to the N-terminal lysine residue in kallidin, which enhances B1 receptor affinity [2].

Receptor Selectivity B2 Pharmacology Binding Affinity

Functional Potency at Human B2 Receptor: Bradykinin vs. Des-Arg Analogs

In a high-throughput functional assay measuring intracellular Ca2+ responses in CHO cells expressing recombinant human receptors, bradykinin was identified as the most potent agonist for the B2 receptor with an EC50 of 2.0 nM [1]. Its B1-selective metabolite, des-Arg9-bradykinin, is functionally inactive at the B2 receptor (EC50 > 10,000 nM), while the B1-preferring des-Arg10-kallidin exhibited an EC50 of 8.6 nM at the B1 receptor [1]. This establishes bradykinin as the functional reference for B2 receptor activation.

Functional Assay B2 Agonist Potency EC50

Human Plasma Stability and Metabolic Half-Life: Bradykinin vs. des-Arg9-Bradykinin

Bradykinin's biological activity is characterized by its rapid degradation in human plasma. A study of 116 healthy individuals found the exogenous bradykinin half-life to be 27 ± 10 seconds [1]. This is 24-fold shorter than the half-life of its active B1-selective metabolite, des-Arg9-bradykinin, which was measured at 643 ± 436 seconds in the same study [1]. Furthermore, the potentiating effect of an ACE inhibitor was 9.0-fold for bradykinin compared to only 2.2-fold for des-Arg9-BK, underscoring its primary dependence on ACE for clearance [1].

Pharmacokinetics Plasma Stability Metabolism

In Vivo Vascular Permeability: Species-Specific Potency of Bradykinin vs. Kallidin

In rat models of inflammation, bradykinin exhibits distinct potency in increasing vascular permeability compared to kallidin. In assays measuring increased paw volume and skin vascular permeability, the rank order of potency was reported as: sigma-cyclo-(Lys1-Gly6)-BK = sigma-cyclo-kallidin >> BK > kallidin = methionyl-lysyl-BK >> des-Arg9-BK [1]. This demonstrates that in the rat, native bradykinin is more potent than kallidin at inducing edema. Conversely, in guinea-pig and rabbit skin, the order was reversed: kallidin > methionyl-lysyl-BK > BK [1].

In Vivo Pharmacology Vascular Permeability Edema

Comparative In Vivo Pharmacology: Bradykinin vs. Stable B2 Agonist FR190997

A direct comparison with a metabolically stable B2 agonist, FR190997, highlights bradykinin's distinct pharmacodynamic profile. While FR190997 had a weaker hypotensive effect compared to the maximal hypotension induced by bradykinin, the duration of the hypotensive response was significantly longer for FR190997 [1]. In a mouse paw edema model, bradykinin-induced edema peaked at 15 minutes and resolved after 150 minutes, whereas edema from FR190997 peaked later (15-30 minutes) and persisted for over 200 minutes [1].

In Vivo Pharmacology Hypotension Duration of Action

Species-Specific Plasma Kinetics of Bradykinin

The metabolic stability of bradykinin varies significantly across species, which is a critical consideration for cross-species experimental design. In a comparative study using chemiluminescent enzyme immunoassays, the half-life of bradykinin was found to be: 10 ± 1 seconds in rats, 13 ± 1 seconds in dogs, 31 ± 1 seconds in rabbits, and 49 ± 2 seconds in humans [1]. This is in contrast to its metabolite, des-Arg9-BK, which exhibited half-lives ranging from 96 seconds in rats to 325 seconds in humans [1].

Pharmacokinetics Species Differences Half-life

Defined Application Scenarios for Bradykinin (CAS 58-82-2) Based on Quantitative Evidence


Validating B2 Receptor Selectivity in Pharmacological Screening Assays

Bradykinin is the unequivocal standard for establishing B2 receptor specificity. Its high selectivity (>2,900-fold for B2 over B1 based on IC50 values [1]) ensures that functional responses in cell-based assays are mediated purely through the B2 receptor. Using bradykinin as a reference allows for precise benchmarking of novel B2 agonists or antagonists and the identification of off-target effects. In contrast, using kallidin would introduce B1 receptor activation, confounding the interpretation of results.

Investigating Acute, Transient Kinin Signaling Pathways

The extremely short plasma half-life of bradykinin (27 ± 10 seconds in humans [2]) makes it the ideal tool for studying the acute, transient nature of endogenous kinin signaling. This includes the rapid induction of Ca2+ fluxes, short-term vasodilation, and the immediate pain response [3]. Its rapid degradation by ACE and aminopeptidase P allows researchers to study the 'on/off' dynamics of B2 receptor activation without the confounding effects of prolonged receptor stimulation seen with stable analogs.

Cross-Validating Species-Specific In Vivo Models of Inflammation

Due to the well-documented species differences in bradykinin's potency and metabolism, it serves as a critical tool for cross-validating inflammatory models. For example, its superior potency over kallidin in inducing rat paw edema [4] and its 5-fold longer half-life in humans compared to rats [5] are key benchmarks. Using authentic bradykinin allows researchers to generate data that is both species-relevant and translatable, forming a bridge between rodent models and human pathophysiology.

Establishing Baselines for Metabolic Stability and ACE Inhibitor Studies

Bradykinin's well-characterized and rapid degradation by ACE (with a 9-fold potentiation of its effect upon ACE inhibition [2]) positions it as the essential substrate for studying the kininase pathway. In research on ACE inhibitor pharmacology or the pathophysiology of angioedema, bradykinin is the primary biomarker and functional mediator. Its use is required to accurately model the effects of ACE inhibition on kinin accumulation and to calibrate assays measuring kininase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bradykinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.